molecular formula C10H14N4O B13004041 N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

Cat. No.: B13004041
M. Wt: 206.24 g/mol
InChI Key: GDHAIKKACRTXHA-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group and an imidazo[1,2-a]pyrazine core. Its molecular formula is C10H14N4O, and it has a molecular weight of 206.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable imidazo[1,2-a]pyrazine derivative. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as antimicrobial and anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is unique due to its specific cyclopropyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for exploring new chemical and biological activities .

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

InChI

InChI=1S/C10H14N4O/c15-10(13-7-1-2-7)8-9-12-4-6-14(9)5-3-11-8/h4,6-8,11H,1-3,5H2,(H,13,15)

InChI Key

GDHAIKKACRTXHA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2C3=NC=CN3CCN2

Origin of Product

United States

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